
4-Bromo-2-ethylbenzonitrile
Vue d'ensemble
Description
4-Bromo-2-ethylbenzonitrile is a chemical compound with the CAS Number: 744200-38-2 . It has a molecular weight of 210.07 g/mol . The IUPAC name for this compound is 4-bromo-2-ethylbenzonitrile .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-ethylbenzonitrile is 1S/C9H8BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Application in Nonlinear Optics
- Summary of the Application: 4-Bromo-2-ethylbenzonitrile is used in the fabrication of nonlinear organic optical (NLO) materials . These materials are composed of organic compounds, which contain carbon-based molecules, and are specifically designed or synthesized to exhibit enhanced nonlinear optical effects .
- Methods of Application or Experimental Procedures: The 4-bromo-2-ethylbenzonitrile single organic nonlinear optical crystal was prepared at room temperature by the slow evaporation method . The grown crystal’s crystalline nature was verified, and the unit cell characteristics are provided as a = 4.08 Å, b = 6.61 Å, c = 28.93 Å, α = 90°, β = 90°, γ = 90° .
- Results or Outcomes: UV–Vis optical studies show UV cutoff wavelength at 221.6 nm, and the bandgap of the grown crystal was estimated at 4.87 eV using the Taucs’ plot . Photoluminescence spectra exhibited violet and red emissions . A high dielectric constant was received at a low frequency . The TG/DTA curve shows that the grown crystal was stable up to 125.59 °C . The Kurtz-Perry powder technique was applied to confirm the Second Harmonic Generation’s nature .
Application in Antibacterial Studies
- Summary of the Application: The 4-Bromo-2-ethylbenzonitrile crystal was tested for its antimicrobial properties . These studies aim to understand the mechanisms of action, evaluate the potency, assess the spectrum of activity, and determine the potential applications of antibacterial agents .
- Methods of Application or Experimental Procedures: The antibacterial property of the grown 4-Bromo-2-ethylbenzonitrile crystal was determined using the agar diffusion method .
- Results or Outcomes: The 4-Bromo-2-ethylbenzonitrile crystal was tested against Klebsiella pneumoniae , Escherichia coli , and Bacillus coagulans . The results of these tests were not provided in the source .
Safety And Hazards
The safety information for 4-Bromo-2-ethylbenzonitrile includes several hazard statements: H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust, rinsing cautiously with water in case of contact with eyes, and removing contact lenses if present and easy to do .
Orientations Futures
While specific future directions for the research and application of 4-Bromo-2-ethylbenzonitrile are not available in the search results, the compound is noted to be widely used in research and industry.
Relevant Papers The search results did not provide specific peer-reviewed papers related to 4-Bromo-2-ethylbenzonitrile .
Propriétés
IUPAC Name |
4-bromo-2-ethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVHFKHIXUZCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethylbenzonitrile | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



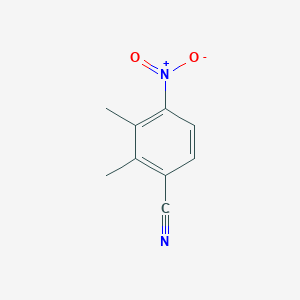

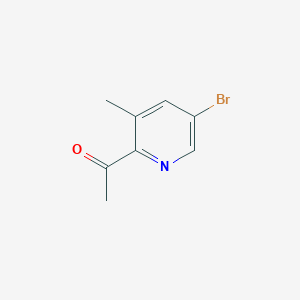
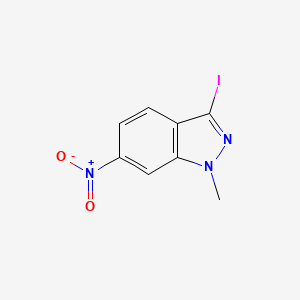
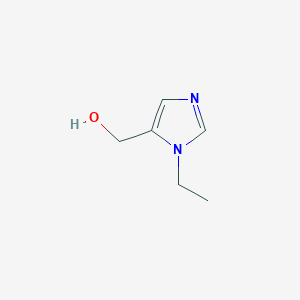



![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)
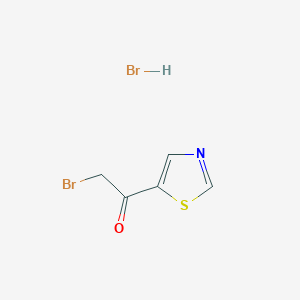


amine](/img/structure/B1344652.png)